Secalciferol

Catalog No.
S619646
CAS No.
55721-11-4
M.F
C27H44O3
M. Wt
416.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Secalciferol

CAS Number

55721-11-4

Product Name

Secalciferol

IUPAC Name

(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,25-,27-/m1/s1

InChI Key

FCKJYANJHNLEEP-XRWYNYHCSA-N

SMILES

Array

Synonyms

(24R)-24,25-Dihydroxyvitamin D3, 24,25 Dihydroxycholecalciferol, 24,25 Dihydroxyvitamin D 3, 24,25 Dihydroxyvitamin D3, 24,25-Dihydroxycholecalciferol, 24,25-Dihydroxyvitamin D 3, 24,25-Dihydroxyvitamin D 3, (3beta,5Z,7E,24R)-Isomer, 24,25-Dihydroxyvitamin D3, 24R,25 Dihydroxycholecalciferol, 24R,25-Dihydroxycholecalciferol, Dihydroxyvitamin D3, 24,25

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

The exact mass of the compound Secalciferol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Cholecalciferol - Hydroxycholecalciferols - Dihydroxycholecalciferols. It belongs to the ontological category of hydroxy seco-steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.

Secalciferol, strictly defined as the (24R)-epimer of 24,25-dihydroxyvitamin D3, is a major circulating catabolite of vitamin D3 produced via CYP24A1-mediated hydroxylation. While historically viewed merely as an inactive byproduct, it is now established as a critical analytical standard for clinical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows and a highly specific bioactive molecule in osteo-research. For industrial and clinical buyers, sourcing high-purity (≥98%) Secalciferol is essential for calibrating diagnostic assays to calculate the Vitamin D Metabolite Ratio (VMR) and for investigating Vitamin D Receptor (VDR)-independent bone healing pathways. Its distinct stereochemistry and mass-to-charge transitions make it non-interchangeable with other vitamin D metabolites in both analytical and biological applications [1].

Substituting Secalciferol with the canonical active form, 1,25-dihydroxyvitamin D3 (calcitriol), or the primary circulating precursor, 25-hydroxyvitamin D3, critically compromises both analytical and biological workflows. In clinical diagnostics, only the precise co-quantification of 24,25(OH)2D3 alongside 25(OH)D3 enables the calculation of the VMR, a necessary metric for assessing CYP24A1 enzyme activity and chronic kidney disease progression [1]. In biological models, the 24R epimer activates distinct, VDR-independent membrane receptors (such as FAM57B2) to promote fracture healing—pathways that are completely unresponsive to calcitriol or the synthetic 24S epimer [2]. Consequently, using generic vitamin D analogs or racemic mixtures renders these specialized diagnostic and osteogenic assays functionally useless.

Stereospecific Receptor Affinity for Bone Metabolism Assays

In fracture-healing callus membrane fractions, the natural (24R)-epimer (Secalciferol) demonstrates highly specific receptor binding compared to the synthetic (24S)-epimer. The relative competitive index (RCI) highlights that the 24S epimer and other active metabolites like 1,25(OH)2D3 have drastically lower affinities for this specific membrane receptor [1].

Evidence DimensionRelative Competitive Index (RCI) for callus membrane receptor
Target Compound DataRCI = 100 (KD = 18.3 nmol/L) for 24R,25(OH)2D3
Comparator Or BaselineRCI = 37 for 24S,25(OH)2D3; RCI = 2.0 for 1,25(OH)2D3
Quantified Difference2.7-fold higher binding affinity than the 24S epimer and 50-fold higher than 1,25(OH)2D3
ConditionsChick tibial fracture-healing callus membrane fraction

Procurement of the stereochemically pure 24R epimer is mandatory for bone metabolism assays, as racemic mixtures or the 24S epimer will fail to properly activate the target membrane receptors.

Analytical Specificity for LC-MS/MS Vitamin D Metabolite Ratio (VMR) Profiling

Secalciferol is an indispensable analytical standard for clinical LC-MS/MS workflows targeting the Vitamin D Metabolite Ratio (VMR). While 25(OH)D3 is the standard measure of vitamin D sufficiency, calculating the VMR requires precise co-quantification of 24,25(OH)2D3. In patients with CYP24A1 mutations (e.g., Idiopathic Infantile Hypercalcemia), the VMR is massively elevated compared to healthy baselines, a diagnostic insight impossible to achieve without pure Secalciferol standards [1].

Evidence DimensionVitamin D Metabolite Ratio (VMR = 25(OH)D3 / 24,25(OH)2D3)
Target Compound DataEnables precise quantification of VMR > 80 in CYP24A1 mutation patients
Comparator Or BaselineGeneric 25(OH)D3 alone (provides no insight into CYP24A1 catabolic activity)
Quantified DifferenceEnables detection of >3-fold VMR elevation in pathological states versus normal range (5-25)
ConditionsMultiplexed LC-MS/MS of human serum samples

Diagnostic laboratories must procure high-purity Secalciferol standards to calibrate LC-MS/MS equipment for VMR calculations, as standard 25(OH)D3 assays cannot detect CYP24A1-driven catabolic anomalies.

VDR-Independent Mechanistic Activation in Fracture Repair Models

Secalciferol drives endochondral ossification during fracture repair via a distinct, Vitamin D Receptor (VDR)-independent pathway. Specifically, 24R,25(OH)2D3 binds to the effector molecule FAM57B2 to produce lactosylceramide (LacCer), restoring callus volume and stiffness in Cyp24a1-null models. The canonical active metabolite, 1,25(OH)2D3, completely fails to induce this FAM57B2-mediated LacCer production [1].

Evidence DimensionFAM57B2-mediated Lactosylceramide (LacCer) production
Target Compound DataInduces specific FAM57B2 binding and LacCer production, restoring callus volume
Comparator Or Baseline1,25-dihydroxyvitamin D3 (Calcitriol)
Quantified Difference1,25(OH)2D3 yields zero induction of FAM57B2-mediated LacCer production
ConditionsCyp24a1–/– mouse fracture callus mRNA and in vitro binding assays

Researchers modeling fracture healing and endochondral ossification must select Secalciferol, as the more common active vitamin D (calcitriol) cannot trigger this critical VDR-independent repair pathway.

Osteoblastic cGMP Induction for Cellular Pathway Mapping

In cultured human osteoblastic cells, physiological concentrations of Secalciferol trigger a rapid and significant increase in cyclic GMP (cGMP), which subsequently enhances osteocalcin synthesis. Head-to-head comparisons reveal that the 24S epimer has only a weak effect, while 1,25(OH)2D3 has no effect on cGMP levels[1].

Evidence DimensionIntracellular cGMP content increase
Target Compound Data~200% increase in cGMP within 5-15 minutes at 10^-9 to 10^-8 M
Comparator Or Baseline1,25(OH)2D3 (0% increase) and 24S,25(OH)2D3 (weak effect)
Quantified DifferenceAbsolute superiority in cGMP induction compared to the canonical active metabolite
ConditionsCultured human osteoblastic cells (5-15 min exposure)

For in vitro osteoblast signaling assays, Secalciferol provides a unique, non-interchangeable cGMP induction profile required for accurate pathway mapping and cooperative effect studies.

LC-MS/MS Clinical Diagnostics and VMR Profiling

Secalciferol is the mandatory analytical standard for clinical laboratories measuring the Vitamin D Metabolite Ratio (VMR). Its precise quantification allows clinicians to differentiate true vitamin D deficiency from CYP24A1 mutations (e.g., Idiopathic Infantile Hypercalcemia) and monitor chronic kidney disease progression, an application where generic 25(OH)D3 standards are insufficient[1].

In Vivo Fracture Healing and Endochondral Ossification Models

Due to its unique ability to bind FAM57B2 and stimulate lactosylceramide production, Secalciferol is the required metabolite for in vivo models studying VDR-independent fracture repair. It is specifically utilized to rescue callus formation defects in Cyp24a1-null models, a process that calcitriol cannot replicate [2].

Osteoblast Signaling and Cooperative Pathway Assays

In cellular assays mapping bone metabolism, the 24R epimer is utilized to study rapid, non-genomic signaling pathways. Its unique capacity to induce a ~200% increase in intracellular cGMP in human osteoblasts makes it essential for investigating cooperative effects with 1,25(OH)2D3 on osteocalcin synthesis[3].

Physical Description

Solid

XLogP3

5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

416.32904526 Da

Monoisotopic Mass

416.32904526 Da

Heavy Atom Count

30

UNII

460029IUDA

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311 (100%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vitamins

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Vitamin D3 like receptor
NR1I1 (VDR) [HSA:7421] [KO:K08539]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

55721-11-4
40013-87-4

Wikipedia

24,25-Dihydroxycholecalciferol

Use Classification

Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]

Dates

Last modified: 08-15-2023

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